molecular formula C11H15NO2 B3148398 N-(2-hydroxyphenyl)-2,2-dimethylpropionamide CAS No. 64414-11-5

N-(2-hydroxyphenyl)-2,2-dimethylpropionamide

Cat. No.: B3148398
CAS No.: 64414-11-5
M. Wt: 193.24 g/mol
InChI Key: IYRMWCQUDZNAAY-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2,2-dimethylpropionamide is a pivalamide derivative characterized by a 2-hydroxyphenyl substituent attached to a 2,2-dimethylpropionamide backbone. The hydroxyl group in the ortho position on the aromatic ring introduces unique electronic and steric properties, influencing hydrogen bonding, solubility, and reactivity.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRMWCQUDZNAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2,2-dimethylpropionamide typically involves the reaction of 2-hydroxyaniline with 2,2-dimethylpropionyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2,2-dimethylpropionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-2,2-dimethylpropionamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amide moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
N-(2-Hydroxyphenyl)-2,2-dimethylpropionamide* 2-hydroxyphenyl C₁₁H₁₅NO₂ 193.24 Not reported
N-(4-Pyridinyl)-2,2-dimethylpropionamide 4-pyridinyl C₁₀H₁₄N₂O 178.23 170
N-(4-Chlorophenyl)-2,2-dimethylpropionamide 4-chlorophenyl C₁₁H₁₄ClNO 223.69 Not reported
N-(3-Methoxyphenyl)-2,2-dimethylpropionamide 3-methoxyphenyl C₁₂H₁₇NO₂ 207.27 Not reported
SF1670 (Phenanthrenyl derivative) 9,10-dioxophenanthrenyl C₁₉H₁₇NO₃ 307.34 Not reported

*Hypothetical values based on analogs; data inferred from .

Key Observations:

  • Electronic Effects: The 2-hydroxyphenyl group is electron-donating via resonance, contrasting with the electron-withdrawing 4-chlorophenyl group (). This difference impacts acidity (hydroxyl pKa ~10 vs. chloro’s inductive effect) and reactivity in substitution reactions .
  • Melting Points: Pyridinyl analogs (e.g., 4-pyridinyl derivative, mp 170°C) exhibit higher melting points than aliphatic derivatives due to aromatic stacking and hydrogen bonding . The target compound’s hydroxyl group may further elevate its melting point through stronger intermolecular interactions.

Structural and Crystallographic Comparisons

  • N-[6-(Dibromomethyl)-2-pyridyl] Analogs (): Exhibits a twisted dimethylpropionamide group and Br⋯N interactions. The hydroxyphenyl analog’s planar geometry (due to intramolecular O–H⋯O bonding) could reduce steric hindrance, favoring different crystal motifs .
  • N-(2-Formyl-3-methoxyphenyl) Derivatives (): The formyl group introduces electrophilic reactivity absent in the hydroxyphenyl compound, enabling nucleophilic additions but reducing stability under basic conditions .

Biological Activity

N-(2-hydroxyphenyl)-2,2-dimethylpropionamide, also referred to as HO-AAVPA, is a compound derived from valproic acid (VPA) that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hepatotoxicity evaluation. This article explores the biological activity of HO-AAVPA, focusing on its pharmacological properties, mechanisms of action, and safety profile based on recent research findings.

1. Pharmacological Properties

1.1 Anticancer Activity

HO-AAVPA has been investigated for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression. In vitro studies have shown that HO-AAVPA exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), rhabdomyosarcoma, and breast cancer cells. The compound's efficacy was evaluated through IC50 values, indicating its potency as an anticancer agent .

Table 1: Cytotoxicity of HO-AAVPA Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
Rhabdomyosarcoma12
Breast Cancer10

1.2 Mechanism of Action

The mechanism by which HO-AAVPA exerts its anticancer effects primarily involves the inhibition of HDAC activity. This inhibition leads to hyperacetylation of histones, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, HO-AAVPA has shown a capacity to modulate oxidative stress pathways, which may contribute to its protective effects against hepatic injury .

2. Hepatotoxicity Evaluation

2.1 Safety Profile

One of the critical aspects of evaluating new therapeutic agents is their safety profile. In a study assessing the hepatotoxicity of HO-AAVPA, it was found that the compound did not induce significant liver damage at therapeutic doses. The evaluation included biochemical markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Results indicated that levels of these enzymes remained comparable to control groups, suggesting a favorable safety profile .

Table 2: Biochemical Markers in Hepatotoxicity Assessment

MarkerControl GroupHO-AAVPA GroupVPA Group
ALT (U/L)4542120
AST (U/L)5048135
ALP (U/L)9088200

2.2 Histopathological Findings

Histological examinations further supported the biochemical findings. The liver tissues from rats treated with HO-AAVPA exhibited minimal lesions compared to those treated with VPA, which showed significant hepatocellular damage. This suggests that HO-AAVPA may be a safer alternative for patients requiring HDAC inhibition without the associated hepatotoxic risks .

3. Conclusion

This compound demonstrates promising biological activity with potential applications in cancer therapy due to its role as an HDAC inhibitor and favorable safety profile concerning hepatotoxicity. Further studies are warranted to explore its full therapeutic potential and mechanisms underlying its anticancer effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyphenyl)-2,2-dimethylpropionamide
Reactant of Route 2
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N-(2-hydroxyphenyl)-2,2-dimethylpropionamide

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